Ethyl Chloroacetate-13C2
Description
Ethyl Chloroacetate-13C2 (CAS: 105-39-5) is a stable isotope-labeled derivative of ethyl chloroacetate, where two carbon atoms in the chloroacetate moiety are replaced with carbon-13 (¹³C). This compound retains the chemical properties of its non-labeled counterpart but is specifically utilized in advanced analytical and synthetic applications, such as isotope tracing in metabolic studies, pharmacokinetics, and environmental monitoring. Its molecular formula is C₄H₇ClO₂, with a molecular weight of approximately 124.55 g/mol (calculated by adding 2 g/mol to the unlabeled compound’s weight of 122.55 g/mol due to isotopic substitution). This compound is typically a colorless liquid at room temperature and exhibits high reactivity due to the electrophilic chloroacetate group .
Handling requires stringent safety measures, including engineering controls (e.g., fume hoods) and personal protective equipment (PPE), as it is incompatible with oxidizing agents, strong acids/bases, and reducing agents . Regulatory information classifies it under UN 1181, with hazards including acute toxicity and corrosivity .
Properties
CAS No. |
147151-00-6 |
|---|---|
Molecular Formula |
C4H7ClO2 |
Molecular Weight |
124.533 |
IUPAC Name |
ethyl 2-chloroacetate |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
VEUUMBGHMNQHGO-CQDYUVAPSA-N |
SMILES |
CCOC(=O)CCl |
Synonyms |
2-Chloro-acetic Acid Ethyl Ester-13C2; (Ethoxycarbonyl)methyl-13C2 Chloride; 2-Chloroacetic Acid-13C2 Ethyl Ester; Ethyl 2-Monochloroacetate-13C2; Ethyl Chloracetate-13C2; Ethyl α-Chloroacetate-13C2; NSC 8833-13C2; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Chloroacetate-13C2 can be synthesized through the esterification of chloroacetic acid with ethanol-13C2. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of ethyl chloroacetate involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The carbon-13 labeled variant follows a similar process but uses ethanol-13C2 as the starting material .
Chemical Reactions Analysis
Types of Reactions: Ethyl Chloroacetate-13C2 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce chloroacetic acid and ethanol-13C2.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Nucleophilic Substitution: Produces substituted esters or amides depending on the nucleophile used.
Hydrolysis: Produces chloroacetic acid and ethanol-13C2.
Scientific Research Applications
Ethyl Chloroacetate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of carbon-labeled heterocycles and other complex organic molecules.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Utilized in the development of labeled pharmaceuticals for tracking drug metabolism and distribution.
Industry: Serves as an intermediate in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl chloroacetate-13C2 involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis, releasing ethanol-13C2 and chloroacetic acid. The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carbon-13 labeling allows for the tracking of the compound in various chemical and biological processes .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Hazard Classification (UN) | Key Applications | Isotopic Labeling |
|---|---|---|---|---|---|---|
| This compound | C₄H₇Cl¹³C₂O₂ | ~124.55 | Liquid | UN 1181 (6.1, 8) | Isotope tracing, organic synthesis | Two ¹³C in acetate |
| Chloroacetic Acid-13C2 | ¹³C₂H₃ClO₂ | 96.48 | Solid | UN 1751 (6.1(8)) | Synthesis of labeled compounds | Two ¹³C in acetic acid |
| Sodium Chloroacetate | C₂H₃ClO₂•Na | 117.45 | Solid | Not specified | Chemical intermediate, buffers | None |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Liquid | UN 1181 (6.1, 8) | Solvent, agrochemical synthesis | None |
| Dichloroacetic Acid | C₂H₂Cl₂O₂ | 128.94 | Liquid | UN 1760 (8) | Medical (wart treatment), research | None |
| Ethyl 4-Chloroacetoacetate-13C4 | C₆H₉Cl¹³C₄O₃ | ~196.12 | Liquid | Controlled product | Metabolic studies, pharmaceuticals | Four ¹³C in acetoacetate |
Structural and Functional Differences
- Chloroacetic Acid-13C2 : Unlike the ethyl ester, this compound is a solid with higher acute toxicity (UN 1751, hazard class 6.1(8)) and environmental pollutant status . Its isotopic labeling is critical for tracking reaction mechanisms in synthetic chemistry.
- Sodium Chloroacetate : As a sodium salt, it is less volatile but requires careful handling due to skin/eye irritation risks. First aid measures emphasize immediate flushing with water .
- Methyl Chloroacetate : Shares similar ester reactivity but differs in volatility and applications (e.g., pesticide synthesis). Its lower molecular weight impacts solubility and vapor pressure .
- Dichloroacetic Acid: Contains two chlorine atoms, increasing its acidity and liver toxicity profile.
- Ethyl 4-Chloroacetoacetate-13C4 : Features additional functional groups (ketone and chloro-substituent), making it valuable in complex tracer studies. Its four ¹³C atoms enhance detection sensitivity in mass spectrometry .
Hazard and Regulatory Profiles
- This compound : Classified as corrosive and toxic (UN 1181), requiring PPE and compatibility-aware storage .
- Chloroacetic Acid-13C2 : Higher acute toxicity (UN 1751) and environmental hazards necessitate specialized disposal protocols .
- Ethyl 4-Chloroacetoacetate-13C4 : Designated a controlled product with handling fees and regulatory documentation due to its short shelf life and restricted transport .
Research Findings and Practical Considerations
- Reactivity : this compound’s ester group undergoes nucleophilic substitution more readily than the acid or salt forms, enabling its use in alkylation reactions .
- Toxicity : Sodium Chloroacetate’s ionic nature reduces inhalation risks compared to volatile esters like Methyl Chloroacetate .
- Environmental Impact : Chloroacetic Acid-13C2’s classification as a marine pollutant underscores the need for containment during transport .
Q & A
Basic Research Questions
Q. How can Ethyl Chloroacetate-13C2 be synthesized with high isotopic purity, and what purification methods are recommended?
- Methodology :
- Synthesis : Start with Chloroacetic acid-13C2 (CAS 1839-15-2) as a precursor, reacting it with ethanol under anhydrous, acid-catalyzed conditions (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Purification : Use fractional distillation under reduced pressure to isolate the product. Confirm isotopic purity via ¹³C-NMR and high-resolution mass spectrometry (HRMS) to ensure minimal unlabeled byproducts .
- Safety : Follow protocols for handling corrosive reagents (e.g., PPE, fume hoods) and refer to safety data sheets for chloroacetic acid derivatives .
Q. What analytical techniques are optimal for characterizing isotopic enrichment in this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹³C-NMR is critical for verifying isotopic labeling at specific carbons. Compare peak splitting patterns against unlabeled standards to confirm enrichment .
- Mass Spectrometry (MS) : Use HRMS to detect isotopic peaks (e.g., M+2 for ¹³C₂) and quantify purity. Calibrate instruments with certified reference materials to minimize errors .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) to confirm structural integrity post-synthesis .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodology :
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Monitor for degradation via periodic GC or NMR analysis .
- Handling : Use glove boxes or fume hoods to avoid moisture absorption. Quench waste with sodium bicarbonate before disposal to neutralize acidic byproducts .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) be studied using this compound in ester hydrolysis reactions?
- Methodology :
- Experimental Design : Compare reaction rates of ¹³C-labeled vs. unlabeled compounds under controlled pH and temperature. Use stopped-flow techniques for real-time monitoring .
- Data Analysis : Calculate KIE values (k₁₂C/k₁³C) using Arrhenius plots. Apply statistical models (e.g., ANOVA) to assess significance, ensuring replicates account for isotopic heterogeneity .
- Computational Support : Validate results with density functional theory (DFT) simulations to model transition states and isotopic mass effects .
Q. How can discrepancies in NMR data for this compound reaction intermediates be resolved?
- Methodology :
- Error Checking : Confirm solvent purity, shimming, and calibration using internal standards (e.g., tetramethylsilane). Re-run experiments under deuterated solvents to exclude contamination .
- Cross-Validation : Augment NMR data with MS or IR spectra. For example, unexpected peaks may indicate isotopic scrambling, requiring isotopic dilution analysis to trace ¹³C distribution .
Q. What methodologies are effective for tracing metabolic pathways of this compound in biochemical systems?
- Methodology :
- Isotopic Labeling : Administer this compound to cell cultures or model organisms. Extract metabolites via liquid-liquid separation and analyze using LC-MS/MS to track ¹³C incorporation .
- Pathway Mapping : Use software tools (e.g., MetaCyc, KEGG) to correlate labeled metabolites with enzymatic pathways. Validate with knockout studies or enzyme inhibitors .
Q. How can computational modeling address challenges in predicting this compound’s reaction mechanisms?
- Methodology :
- Quantum Mechanics (QM) : Simulate reaction pathways using Gaussian or ORCA, incorporating isotopic mass adjustments in vibrational frequency calculations .
- Molecular Dynamics (MD) : Model solvation effects on hydrolysis rates. Compare simulations with experimental kinetic data to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
